4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid
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Overview
Description
4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of 2-ethoxyphenylpiperazine with a suitable benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction may also require the use of catalysts or reagents such as triethylamine or sodium hydroxide to facilitate the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or piperazine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a ligand for various biological targets, including receptors and enzymes, making it useful in biochemical studies.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that acts as a serotonin receptor antagonist and reuptake inhibitor.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, acting as an alpha-1 adrenergic receptor antagonist.
Urapidil: An antihypertensive agent that also acts on alpha-1 adrenergic receptors.
Compared to these compounds, this compound may exhibit unique properties and activities due to its specific chemical structure, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-6-4-3-5-18(19)22-13-11-21(12-14-22)15-16-7-9-17(10-8-16)20(23)24/h3-10H,2,11-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBQYZBXXYKIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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